Naphthalen-1-yl(thiophen-3-yl)methanol
CAS No.:
Cat. No.: VC13426283
Molecular Formula: C15H12OS
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H12OS |
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Molecular Weight | 240.3 g/mol |
IUPAC Name | naphthalen-1-yl(thiophen-3-yl)methanol |
Standard InChI | InChI=1S/C15H12OS/c16-15(12-8-9-17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,15-16H |
Standard InChI Key | ZGABRSSYKULICQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2C(C3=CSC=C3)O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(C3=CSC=C3)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Naphthalen-1-yl(thiophen-3-yl)methanol consists of a naphthalene ring (a bicyclic aromatic hydrocarbon) bonded to a thiophene heterocycle (a five-membered ring containing sulfur) through a chiral hydroxymethyl (-CH₂OH) bridge. The stereocenter at the hydroxymethyl carbon confers enantiomeric properties, with the (S)-configuration being explicitly reported in PubChem records .
Table 1: Key Structural Descriptors
Property | Value/Descriptor | Source |
---|---|---|
IUPAC Name | (S)-Naphthalen-1-yl(thiophen-3-yl)methanol | |
Molecular Formula | C₁₅H₁₂OS | |
Molecular Weight | 240.3 g/mol | |
SMILES | C1=CC=C2C=C(C=CC2=C1)C@@HO | |
InChIKey | NRXYTBXMGFVYIN-HNNXBMFYSA-N |
Spectroscopic and Computational Data
The compound’s InChI (International Chemical Identifier) and InChIKey provide unambiguous representations of its stereochemistry and connectivity . Nuclear magnetic resonance (NMR) data for structurally analogous compounds, such as 3-(naphthalen-1-yl)thiophene, reveal characteristic aromatic proton signals between δ 7.0–8.5 ppm and thiopheryl protons at δ 6.5–7.4 ppm . Density functional theory (DFT) calculations predict a planar geometry for the naphthalene-thiophene system, with the hydroxymethyl group inducing slight torsional strain .
Synthetic Methodologies
Asymmetric Hydrogenation
A patent by WO2015192433A1 outlines a scalable route to chiral naphthaleneethanol derivatives, which can be adapted for naphthalen-1-yl(thiophen-3-yl)methanol . The process involves:
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Asymmetric hydrogenation of a ketone precursor (e.g., 1-acetonaphthone) using a ruthenium-based catalyst [(5,5)-DIOPRuCl₂(5)-Me-BIMAH] under 8–30 bar H₂ pressure.
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Sulfonation of the resulting alcohol with methylsulfonyl chloride (MsCl) in dichloromethane, yielding a sulfonate ester intermediate.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Hydrogenation | Ru catalyst, H₂ (30 bar), 25°C, 12 h | 85–92% | |
Sulfonation | MsCl, Et₃N, CH₂Cl₂, 0°C → 25°C, 4 h | 96.4% |
Alternative Routes
VulcanChem’s entry for a methylated analog [(2-methylthiophen-3-yl)(naphthalen-1-yl)methanol] suggests that Grignard reactions or Friedel-Crafts alkylation could be employed to construct the naphthalene-thiophene backbone. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are typically used to stabilize intermediates.
Applications in Organic Synthesis and Materials Science
Catalytic Cross-Coupling Reactions
The thiophene moiety in naphthalen-1-yl(thiophen-3-yl)methanol enables participation in Suzuki–Miyaura and Sonogashira couplings, as demonstrated for related thiophene-naphthalene hybrids . These reactions are critical for constructing conjugated systems used in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Chiral Auxiliaries and Ligands
The compound’s stereocenter makes it a candidate for asymmetric catalysis. For example, hydroxymethyl-thiophene derivatives have been used as ligands in enantioselective hydrogenations .
Application | Mechanism/Role | Source |
---|---|---|
OLED Materials | Electron-transport layer via π-conjugation | |
Asymmetric Catalysis | Chiral ligand for Ru/Pd complexes |
Stability and Degradation Pathways
Thermal and Photochemical Stability
Naphthalen-1-yl(thiophen-3-yl)methanol exhibits moderate stability under ambient conditions but degrades under prolonged UV exposure or temperatures >150°C. The thiophene ring is susceptible to electrophilic substitution, necessitating storage in inert atmospheres.
Oxidative Degradation
In the presence of strong oxidizers (e.g., KMnO₄), the hydroxymethyl group may oxidize to a ketone, while the thiophene ring can undergo sulfoxidation .
Future Directions
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Pharmacological Studies: Explore antimicrobial or anticancer activity via thiophene’s interaction with biological targets.
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Materials Optimization: Engineer derivatives with enhanced thermal stability for optoelectronic devices.
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